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Abstract

This technical guide details the discovery, synthesis, and biological evaluation of NK3R-IN-1, a
potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). NK3R-IN-1,
identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with
the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1]
[2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview
of its chemical properties, a representative synthetic route, detailed experimental protocols for
its biological characterization, and an exploration of the underlying NK3R signaling pathway.
The data presented herein is intended to serve as a valuable resource for researchers in the
fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal
role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand,
neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone
(GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-
stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been
implicated in various sex hormone-related disorders. Consequently, the development of potent
and selective NK3R antagonists has emerged as a promising therapeutic strategy. NK3R-IN-1
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is a novel imidazolepiperazine derivative that has demonstrated significant potential as an
orally active NK3R inhibitor.

Physicochemical and Pharmacological Properties of
NK3R-IN-1

A summary of the key quantitative data for NK3R-IN-1 is presented in the table below. This
data highlights its potency, permeability, and oral bioavailability.

Property Value Reference

(R)-(4-(4-fluorobenzoyl)-2-
methylpiperazin-1-yl)(7-(2-

IUPAC Name methylthiazol-4-yl)-[1][2] N/A
[3]triazolo[1,5-a]pyridin-6-

yl)methanone
Molecular Formula C17H16FNsOS
Molecular Weight 357.41 g/mol
NK3R Inhibitory Activity (ICso) 430.60 nM [4]
2?;)?r:e(r:l;:§r2r;1eability (Pape, 37.6 x 10~ cmls [4]
Oral Bioavailability (F%) in rats ~ 93.6% [4]

Synthesis of NK3R-IN-1

The synthesis of NK3R-IN-1 involves a multi-step process culminating in the coupling of the[1]
[2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific
experimental details from the primary publication are not publicly available, a representative
synthetic scheme is presented below based on common organic synthesis methodologies for
similar heterocyclic compounds.

Experimental Workflow for the Synthesis of NK3R-IN-1
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Synthesis of Triazolopyridine Core
Starting Material A
(Substituted Pyridine)
Hydrazine
Intermediate B
(Hydrazinopyridine)
rthoester
Synthesis of Piperazine Moiety
Intermediate C Starting Material E
([1,2,4]triazolo[1,5-a]pyridine) ((R)-2-methylpiperazine)
Halogenation/Coupling 4-fluorobenzoyl chloride
Intermediate D \ Intermediate F
(Functionalized Triazolopyridiney ((R)-4-(4-fluorobenzoyl)-2-methylpiperazine)
Coupling Reaction
(e.g., Buchwald-Hartwig or SNAr)
Final Coupling

NK3R-IN-1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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